
(S)-N-((3-(3,5-Difluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
Descripción general
Descripción
The compound is an oxazolidine derivative with a difluorophenyl group attached. Oxazolidines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings. In this case, the ring contains nitrogen and oxygen atoms. The difluorophenyl group suggests the presence of a phenyl (benzene) ring with two fluorine atoms attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable difluorophenyl compound with an oxazolidine precursor. This could potentially be achieved through a variety of synthetic methods, including nucleophilic substitution or coupling reactions .Chemical Reactions Analysis
As an oxazolidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the oxazolidine ring could be opened under acidic or basic conditions. The difluorophenyl group might also participate in electrophilic aromatic substitution reactions, although the presence of the electron-withdrawing fluorine atoms would likely make this less reactive than a typical phenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar acetamide group and the electronegative fluorine atoms would likely make it somewhat polar, which could affect its solubility in different solvents. The presence of the oxazolidine ring could also confer some degree of stability .Aplicaciones Científicas De Investigación
Corrosion Inhibitors
- Research has explored the synthesis of acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors. These compounds, including those with long alkyl side chains, show promising efficiencies in preventing corrosion in acidic and oil medium environments (Yıldırım & Cetin, 2008).
Ligand-Protein Interactions
- Studies on benzothiazolinone acetamide analogs have shown their potential in ligand-protein interactions, suggesting applications in drug discovery. These compounds also exhibit photovoltaic efficiency, indicating their use in dye-sensitized solar cells (DSSCs) (Mary et al., 2020).
Antibacterial and Antifungal Agents
- Novel thiazolidinone derivatives based on acetamide have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting the potential of acetamide derivatives in developing new antimicrobial agents (Kumar et al., 2012).
Antioxidant Activity
- Pyrazole-acetamide derivatives have been synthesized and evaluated for their antioxidant activity, demonstrating the potential of such compounds in combating oxidative stress (Chkirate et al., 2019).
Mecanismo De Acción
Target of action
Without specific studies, it’s hard to predict the exact target of this compound. These drugs target bacterial protein synthesis .
Mode of action
If this compound acts like other 2-oxazolidinone antibiotics, it might bind to the bacterial 23S ribosomal RNA of the 50S subunit and prevent the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process .
Biochemical pathways
Again, if this compound is similar to other 2-oxazolidinone antibiotics, it would affect the protein synthesis pathway in bacteria .
Pharmacokinetics
The ADME properties of this compound are unknown without specific studies. Many 2-oxazolidinone antibiotics are well absorbed and widely distributed in the body .
Result of action
If this compound has antibacterial activity, the result of its action would be the inhibition of bacterial growth or bacterial death due to the disruption of protein synthesis .
Action environment
The action of this compound, like other antibiotics, could be influenced by factors such as pH, presence of other compounds, and specific characteristics of the bacterial species (like the presence of resistance mechanisms) .
Propiedades
IUPAC Name |
N-[[(5S)-3-(3,5-difluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O3/c1-7(17)15-5-11-6-16(12(18)19-11)10-3-8(13)2-9(14)4-10/h2-4,11H,5-6H2,1H3,(H,15,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZFVXPBLHNVNS-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653098 | |
| Record name | N-{[(5S)-3-(3,5-Difluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-((3-(3,5-Difluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide | |
CAS RN |
167010-30-2 | |
| Record name | N-{[(5S)-3-(3,5-Difluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



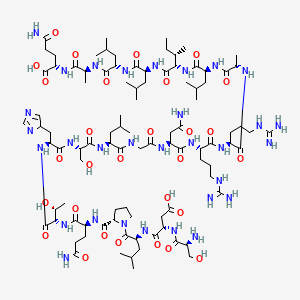
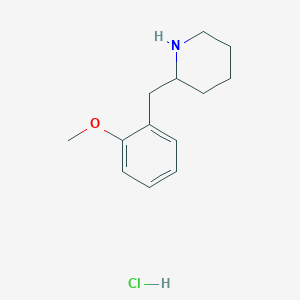

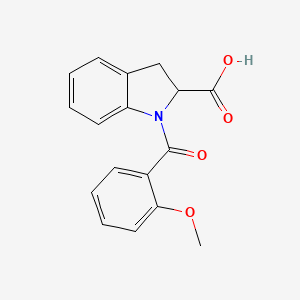


![Acetic acid;1,4-dimethyl-5H-(614C)pyridino[4,3-b]indol-3-amine](/img/structure/B1499111.png)

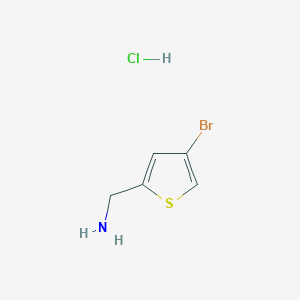
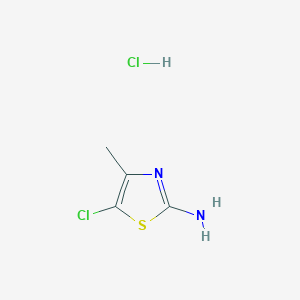
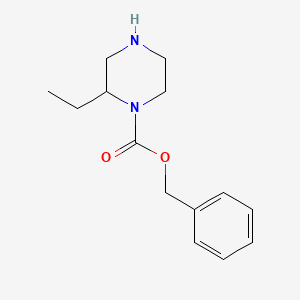
![Methyl 4-{[(3-chloropropoxy)carbonyl]amino}benzoate](/img/structure/B1499129.png)

